

An In-depth Technical Guide to the Physicochemical Properties of Clodinafop-Propargyl

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Compound of Interest

Compound Name: *Clodinafop-propargyl*

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Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.^{[1][2]} It is widely utilized for the control of annual grass weeds in cereal crops such as wheat.^[3] Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of lipids in susceptible grass species.^{[1][4]} This technical guide provides a comprehensive overview of the core physicochemical properties of **clodinafop-propargyl**, detailed experimental protocols for their determination, and visualizations of its mode of action and environmental fate.

Physicochemical Properties

The physicochemical characteristics of a pesticide are fundamental to understanding its environmental behavior, efficacy, and potential for non-target effects. The key properties of **clodinafop-propargyl** are summarized in the tables below.

Table 1: Identification and General Properties of Clodinafop-Propargyl

Property	Value	Reference(s)
IUPAC Name	prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate	[3]
CAS Number	105512-06-9	[3]
Molecular Formula	C ₁₇ H ₁₃ ClFNO ₄	[5]
Molecular Weight	349.74 g/mol	[5][6]
Physical State	Colorless to light beige crystalline solid/powder	[1][3]
Odor	Odorless	[3]

Table 2: Quantitative Physicochemical Data of Clodinafop-Propargyl

Property	Value	Conditions	Reference(s)
Melting Point	48.2 - 57.1 °C	N/A	[3][7]
Boiling Point	Decomposes before boiling	N/A	[8]
Water Solubility	4.0 mg/L	25°C	[3][5]
Vapor Pressure	3.19×10^{-6} Pa (2.39 x 10^{-8} mmHg)	25°C	[5][9]
Partition Coefficient (log K _{ow})	3.90	25°C	[3][5]
Hydrolysis Half-life	184 days	pH 5, 20°C	[10]
2.7 - 64 hours	pH 7, 20-25°C	[3][10]	
2.2 hours	pH 9, 20°C	[10]	
Aqueous Photolysis Half-life	20.5 - 24.1 days	pH 5	[9]
Soil Aerobic Metabolism Half-life (DT ₅₀)	< 1 day	Laboratory	[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **clodinafop-propargyl**, based on internationally recognized guidelines.

Determination of Melting Point (OECD 102)

The melting point of **clodinafop-propargyl** is determined using the capillary tube method as described in OECD Guideline 102.

- Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor. Glass capillary tubes, sealed at one end.
- Procedure:

- A small amount of the finely powdered, dry **clodinafop-propargyl** is packed into a capillary tube to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.
- The heating rate is then slowed to 1-2°C per minute.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Vapor Pressure (OECD 104)

The vapor pressure of **clodinafop-propargyl** is determined using the gas saturation method, a dynamic method suitable for substances with low vapor pressures, as outlined in OECD Guideline 104.

- Apparatus: A constant temperature chamber, a system for passing a controlled flow of an inert gas (e.g., nitrogen) over the substance, and a trapping system to collect the vaporized substance.
- Procedure:
 - A known amount of **clodinafop-propargyl** is placed in a sample boat within the constant temperature chamber.
 - A slow, constant stream of dry nitrogen gas is passed over the sample, allowing the gas to become saturated with the vapor of the substance.
 - The gas stream is then passed through a trapping system (e.g., a sorbent tube) that quantitatively collects the vaporized **clodinafop-propargyl**.
 - The amount of substance trapped is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

- The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the system, and the temperature.

Determination of Water Solubility (OECD 105)

The water solubility of **clodinafop-propargyl** is determined using the flask method, as it is sparingly soluble in water, following OECD Guideline 105.

- Apparatus: A constant temperature water bath, glass flasks with stoppers, a magnetic stirrer, and an analytical method for quantification (e.g., HPLC).
- Procedure:
 - An excess amount of **clodinafop-propargyl** is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After equilibration, the mixture is allowed to stand to allow undissolved material to settle.
 - A sample of the aqueous phase is taken, carefully avoiding any undissolved particles (filtration or centrifugation may be necessary).
 - The concentration of **clodinafop-propargyl** in the aqueous sample is determined by HPLC.
 - The process is repeated until three consecutive samples show concentrations that do not differ by more than a predefined percentage, indicating that equilibrium has been reached.

Determination of Partition Coefficient (n-octanol/water) (OECD 107)

The n-octanol/water partition coefficient (K_{ow}) of **clodinafop-propargyl** is determined using the shake-flask method as described in OECD Guideline 107.

- Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical method for quantification in both phases (e.g., HPLC).

- Procedure:
 - n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
 - A known amount of **clodinafop-propargyl** is dissolved in either water or n-octanol.
 - A measured volume of this solution is added to a centrifuge tube containing a measured volume of the other solvent.
 - The tube is sealed and shaken in a mechanical shaker at a constant temperature until equilibrium is reached.
 - The tube is then centrifuged to ensure complete separation of the two phases.
 - The concentration of **clodinafop-propargyl** in both the n-octanol and water phases is determined by HPLC.
 - The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value (log Kow) is reported.

Hydrolysis as a Function of pH (OECD 111)

The rate of hydrolysis of **clodinafop-propargyl** is determined at different pH values following OECD Guideline 111.

- Apparatus: Constant temperature incubator, sterile buffer solutions at pH 4, 7, and 9, and an analytical method for quantification (e.g., HPLC).
- Procedure:
 - Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
 - A known concentration of **clodinafop-propargyl** is added to each buffer solution.
 - The solutions are maintained at a constant temperature (e.g., 25°C) in the dark.

- Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products using HPLC.
- The rate of hydrolysis and the half-life at each pH are calculated from the disappearance curve of **clodinafop-propargyl**.

Soil Metabolism and Degradation (OECD 307 & USEPA OCSPP 835.2240)

The degradation of **clodinafop-propargyl** in soil is assessed under aerobic conditions (OECD 307) and the effect of light is evaluated through soil photolysis studies (USEPA OCSPP 835.2240).

- Soil Selection and Preparation: A representative agricultural soil is collected, sieved, and characterized for properties such as texture, organic carbon content, and pH.
- Aerobic Soil Metabolism (OECD 307):
 - The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
 - The soil is treated with a known concentration of **clodinafop-propargyl** (often radiolabeled for metabolite tracking).
 - The treated soil is incubated in the dark at a constant temperature (e.g., 20°C).
 - Soil samples are collected at various time intervals and extracted.
 - The extracts are analyzed by HPLC to determine the concentration of the parent compound and its metabolites. The rate of degradation (DT_{50}) is calculated.
- Soil Photolysis (USEPA OCSPP 835.2240):
 - A thin layer of treated soil is applied to a suitable surface (e.g., glass plates).
 - The soil is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

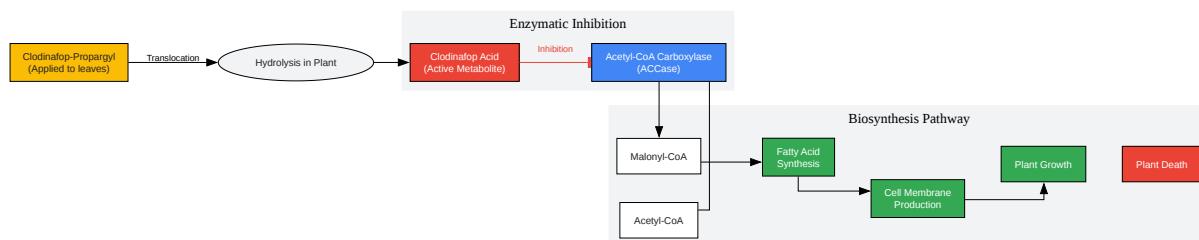
- Control samples are kept in the dark under the same temperature and moisture conditions.
- Samples are collected at various time intervals, extracted, and analyzed by HPLC.
- The rate of photolysis is determined by comparing the degradation in the light-exposed samples to the dark controls.

Visualizations

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

Clodinafop-propargyl's herbicidal effect is initiated by its absorption through the leaves of the target grass weed. It is then translocated to the meristematic tissues, the sites of active growth.

[1] Inside the plant, it is rapidly hydrolyzed to its active form, clodinafop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[4][11] The disruption of fatty acid synthesis leads to a failure in the production of new cell membranes, ultimately causing cessation of growth and death of the weed.

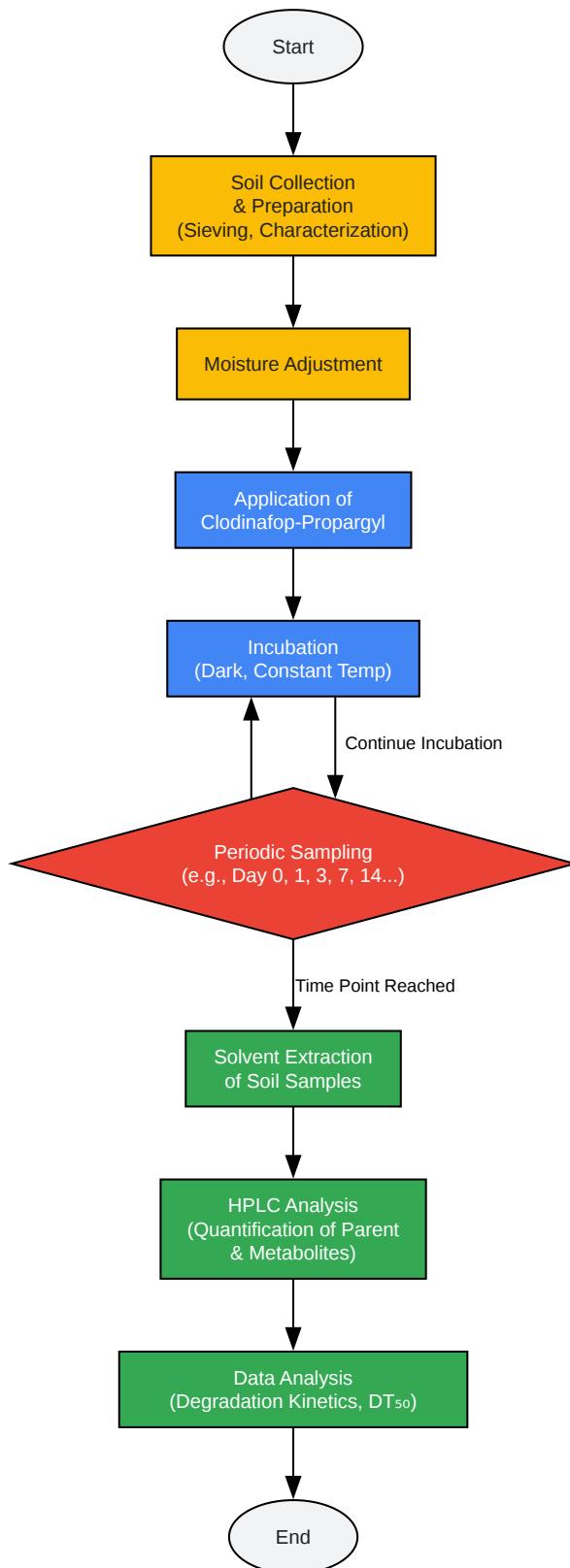


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Caption: Mode of action of **clodinafop-propargyl** via ACCase inhibition.

Experimental Workflow: Soil Degradation Study

The study of **clodinafop-propargyl**'s degradation in soil involves a systematic workflow to ensure accurate and reproducible results. This workflow encompasses soil preparation, application of the herbicide, incubation under controlled conditions, periodic sampling, extraction of residues, and finally, analysis to determine the rate of degradation.

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